molecular formula C17H21N3O3 B2541483 6-(3-ethoxypropyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 923690-22-6

6-(3-ethoxypropyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No. B2541483
CAS RN: 923690-22-6
M. Wt: 315.373
InChI Key: CZVNJTAOJYOTLT-UHFFFAOYSA-N
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Description

The compound “6-(3-ethoxypropyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione” belongs to a class of chemical compounds characterized by a pyrimidine ring substituted with two carbonyl groups . It is a derivative of pyrimidinediones .


Synthesis Analysis

The synthesis of this compound or its analogues involves various methods. For instance, a study reported the synthesis of a novel series of pyrano[2,3-d]pyrimidine-2,4-dione analogues as potential inhibitors against PARP-1 . Another study discussed the synthesis of new pyrido[2,3-d]pyrimidin-5-one and pyrido[2,3-d]pyrimidin-7-one derivatives from 5-acetyl-4-aminopyrimidines .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrimidine ring substituted with two carbonyl groups . Further molecular docking of the compounds into the PARP-1 active site was performed to explore the probable binding mode .


Chemical Reactions Analysis

The chemical reactions involving this compound or its analogues are complex and involve multiple steps. For instance, the synthesis of pyrano[2,3-d]pyrimidine-2,4-dione analogues involves a series of reactions including condensation, cyclization, and elimination .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound or its analogues can be inferred from their molecular structure and synthesis methods. For instance, the compound “6-(3-ethoxypropyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione” is likely to have properties similar to those of pyrimidinediones .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary targets of 6-(3-ethoxypropyl)-4-phenyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione are Poly(ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is a highly conserved DNA-binding protein and is the most extensively expressed member of the poly(ADP-ribose) polymerases (PARPs) family . They regulate a number of cellular processes including surveillance of genome integrity, cellular differentiation, regulation of gene transcription, inflammation, mitosis, cell cycle progression, initiation of DNA damage response and apoptosis .

Mode of Action

This compound interacts with its target, PARP-1, by inhibiting its activity . Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival . The inhibition of PARP-1 by this compound compromises the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .

Biochemical Pathways

The compound affects the DNA repair damage pathway . By inhibiting PARP-1, it prevents the repair of damaged DNA, leading to genomic dysfunction and cell death . This is particularly effective in cancer cells, where DNA repair mechanisms are often overactive .

Pharmacokinetics

It is noted that most of the synthesized compounds were predicted to have good pharmacokinetics properties in a theoretical kinetic study .

Result of Action

The result of the compound’s action is the inhibition of cell proliferation. It has been shown to have high cytotoxicity against MCF-7 and HCT116 human cancer cell lines . The most potent compounds emerged as the most potent PARP-1 inhibitors with an IC50 value of 4.06 0.18 and 3.61 0.15 nM, respectively compared to that of Olaparib 5.77 nM .

properties

IUPAC Name

6-(3-ethoxypropyl)-4-phenyl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-2-23-10-6-9-20-11-13-14(16(20)21)15(19-17(22)18-13)12-7-4-3-5-8-12/h3-5,7-8,15H,2,6,9-11H2,1H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZVNJTAOJYOTLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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